molecular formula C8H9BrO3 B12867101 Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

Cat. No.: B12867101
M. Wt: 233.06 g/mol
InChI Key: JAIPAAKMRNBXOU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate (CAS 1493347-28-6) is a versatile brominated furan derivative of high interest in synthetic organic chemistry. With a molecular formula of C8H9BrO3 and a molecular weight of 233.06 g/mol, this compound serves as a key synthetic intermediate . The bromine substituent on the furan ring makes it a valuable electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of more complex 3,4-disubstituted furan architectures . These β-substituted furans are significant structural motifs found in natural products and pharmaceuticals, making this ester a crucial precursor for medicinal chemistry and drug discovery programs . Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid (4-Bromo-2,5-dimethyl-3-furoic acid, CAS 857821-46-6) or transformed into other functional groups, such as amides, significantly expanding its utility in chemical synthesis . Furan derivatives are also investigated for their potential in material science and as precursors in the development of biofuels like 2,5-dimethylfuran . The compound has a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3

InChI Key

JAIPAAKMRNBXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Steps Involved:

  • Cyclization Reaction :

    • Precursor compounds like diacetyl succinate undergo cyclization reactions (e.g., Paal-Knorr dehydration) to form the furan ring structure.
    • This step may involve reflux conditions in acidic media (e.g., hydrochloric acid solution) or microwave-assisted heating for enhanced efficiency.
  • Bromination :

    • Bromine is introduced selectively at the desired position on the furan ring using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
    • The bromination step ensures regioselectivity and avoids over-substitution.
  • Esterification :

    • The carboxylic acid group is converted into a methyl ester via reaction with methanol in the presence of acidic catalysts like sulfuric acid or via Fischer esterification.

Microwave-Assisted Synthesis

Microwave heating has been reported as an efficient method for preparing furan derivatives. This technique accelerates reaction rates and improves yields while reducing the use of toxic reagents.

Key Features :

  • Use of diacetyl succinate as a precursor.
  • Refluxing in hydrochloric acid solution (concentration ranging from 0.1N to 3N).
  • Microwave-assisted heating enhances cyclization and bromination steps, leading to selective formation of methyl esters.

Advantages :

  • Reduced reaction time compared to conventional oil bath heating.
  • Lower energy consumption and higher yields.

Selective Bromination Strategies

Bromination requires precise control to ensure substitution at the 4-position of the furan ring without affecting other functional groups. Common approaches include:

  • Use of NBS in inert solvents like dichloromethane.
  • Monitoring reaction progress via Thin Layer Chromatography (TLC).

Industrial Scale Production

For large-scale synthesis, methods that avoid toxic reagents are preferred. A notable approach involves:

  • Cyclization using polyphosphoric acid followed by hydrolysis in potassium hydroxide-ethanol solutions.
  • Bromination conducted under mild conditions to ensure safety and scalability.

Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Diacetyl succinate + HCl (0.1–3N), reflux ~80% Microwave heating improves selectivity and reduces reaction time.
Bromination NBS + dichloromethane ~90% Ensures regioselectivity at the 4-position.
Esterification Methanol + H2SO4 ~85% Fischer esterification method commonly used.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences between Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate and related compounds:

Compound Name Substituents on Furan Ring Functional Groups Bromine Position Source
This compound 4-Br, 2-CH3, 5-CH3 Methyl ester at position 3 4
2-(3,5-Dimethyl-4-methoxybenzoyl)furan Benzoyl group at position 2 Methoxy, dimethylbenzoyl N/A
3-Bromo-N-(1-(furan-2-yl)ethyl)aniline Furan at ethyl chain Aniline, bromo on benzene Not on furan
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran 3-Br, 4-Br, 2,5-Ph Dihydrofuran, tetraphenyl 3,4
Key Observations:
  • Bromine Placement : The target compound’s single bromine at position 4 contrasts with 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, which has bromines at positions 3 and 4. This dual substitution in the latter likely enhances electrophilic reactivity but reduces solubility .
  • Functional Groups : Unlike the methyl ester in the target compound, 2-(3,5-Dimethyl-4-methoxybenzoyl)furan features a benzoyl group, which may increase steric hindrance and alter π-π stacking interactions in catalytic applications .
  • Hybrid Systems : 3-Bromo-N-(1-(furan-2-yl)ethyl)aniline integrates an aniline moiety, enabling hydrogen bonding and divergent reactivity compared to the ester-dominated target compound .

Reactivity and Stability

  • Electrophilic Substitution: The bromine in this compound acts as a leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran’s bromines are part of a non-aromatic dihydrofuran system, favoring elimination or addition reactions over SNAr .
  • Steric Effects : The tetraphenyl groups in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran impart significant steric bulk, reducing accessibility to the brominated positions compared to the more accessible bromine in the target compound .
  • Ester vs. Benzoyl Reactivity : The methyl ester in the target compound may undergo hydrolysis or transesterification, whereas the benzoyl group in 2-(3,5-Dimethyl-4-methoxybenzoyl)furan is more resistant to nucleophilic attack due to conjugation with the aromatic ring .

Biological Activity

Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the functionalization of furan derivatives through various chemical reactions, including palladium-catalyzed coupling reactions and esterification processes. These methods allow for the introduction of bromine and methyl groups at specific positions on the furan ring, which is crucial for enhancing biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives have shown promising results against multi-drug resistant strains of bacteria such as Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives possess strong antibacterial activity, with some compounds achieving MIC values as low as 6.25 mg/mL. This suggests a potential application in treating infections caused by resistant bacterial strains.

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

The compound identified as 5d demonstrated the highest antibacterial potency among the tested derivatives, indicating its potential as a lead compound for further development.

Enzyme Inhibition Studies

In addition to antibacterial activity, this compound has been evaluated for its inhibitory effects on various enzymes. One significant finding is its role as an inhibitor of alkaline phosphatase (ALP), with an IC50 value of approximately 1.469±0.02μM1.469\pm 0.02\,\mu M. This competitive inhibition suggests that the compound can effectively interfere with ALP's activity, which is critical in various physiological processes.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding affinity was assessed using computational methods, revealing that this compound can form multiple hydrogen bonds with key amino acid residues in target proteins, enhancing its potential efficacy.

Binding Energy Analysis

The binding energy calculated during docking studies indicates a strong interaction between the compound and the target protein (PDB ID: 1EW2), with a binding energy of approximately 7.5648kcal mol-7.5648\,\text{kcal mol}. This high binding affinity correlates with the observed biological activities and supports further investigation into its therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds derived from furan carboxylates:

  • Antitumor Activity : Some derivatives have been tested for anticancer properties against human breast cancer cell lines (MCF-7 and SK-BR-3). The structure-activity relationship (SAR) analysis revealed that modifications in the furan ring significantly affect cytotoxicity and selectivity against cancer cells.
  • Neuroprotective Effects : Other studies suggest that certain furan derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Q. Basic

  • NMR : ¹H NMR confirms substitution patterns: the methyl groups at C2 and C5 appear as singlets (δ ~2.2-2.4 ppm), while the C4 bromine induces deshielding of adjacent protons. ¹³C NMR identifies the ester carbonyl (δ ~165 ppm) and quaternary carbons.
  • X-ray crystallography : Resolves steric effects of the bromine and methyl groups. For example, in analogous brominated furans, Br⋯Br contacts (3.4–3.6 Å) and C–H⋯O interactions stabilize the crystal lattice, as seen in C28H20Br2O structures .
  • HPLC-MS : Validates purity (>95%) and detects trace di-brominated impurities .

How does the bromine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are effective?

Advanced
The C4 bromine acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Pd(PPh₃)₄ with K₂CO₃ in THF efficiently couples aryl boronic acids to the furan core. However, steric hindrance from the adjacent methyl groups reduces reaction rates. Computational studies (DFT) show that electron-withdrawing ester groups lower the LUMO energy, enhancing oxidative addition to Pd(0). Side reactions, such as debromination, occur with bulky ligands (e.g., XPhos), requiring optimized ligand-to-metal ratios .

What intermolecular interactions dominate the crystal packing, and how do they affect material properties?

Advanced
X-ray data for related brominated furans reveal two key interactions:

  • Br⋯Br contacts (Type II, ~3.5 Å): Contribute to dense packing and higher melting points.
  • C–H⋯O hydrogen bonds : Between the ester carbonyl and methyl groups (2.8–3.0 Å), creating layered structures. These interactions increase thermal stability (TGA shows decomposition >200°C) but reduce solubility in apolar solvents. Hirshfeld surface analysis quantifies these contributions, with Br⋯Br contacts accounting for ~12% of the surface area .

How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?

Advanced
DFT calculations (B3LYP/6-31G*) model electrophilic attack on the furan ring. Fukui indices identify C4 as the most nucleophilic site due to conjugation with the ester group. Solvent effects (PCM model) show polar aprotic solvents (DMF) stabilize transition states by ~5 kcal/mol compared to toluene. MD simulations predict that steric clashes between methyl groups and incoming reagents (e.g., Grignard) favor reactions at the less hindered C2 position post-bromine substitution .

How should researchers address contradictions in reported spectral data for this compound?

Methodological
Discrepancies in NMR shifts (e.g., methyl group δ values) often arise from solvent or concentration effects. To resolve:

Standardize conditions : Use CDCl₃ for all experiments and report concentrations.

Compare with analogs : Data from structurally similar compounds (e.g., methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate) help validate assignments .

2D NMR : HSQC and HMBC correlations confirm connectivity, distinguishing between diastereomers or regioisomers.

Cross-validate with XRD : Absolute configuration from crystallography resolves ambiguities in NOESY data .

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